molecular formula C16H24N2O2 B3163328 1-(2-Allyl-phenoxy)-3-piperazin-1-yl-propan-2-ol CAS No. 883544-15-8

1-(2-Allyl-phenoxy)-3-piperazin-1-yl-propan-2-ol

Cat. No.: B3163328
CAS No.: 883544-15-8
M. Wt: 276.37 g/mol
InChI Key: XXEZXLBLUNQIJY-UHFFFAOYSA-N
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Description

1-(2-Allyl-phenoxy)-3-piperazin-1-yl-propan-2-ol is an organic compound with a complex structure that includes an allyl group, a phenoxy group, and a piperazine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(2-Allyl-phenoxy)-3-piperazin-1-yl-propan-2-ol typically involves the following steps:

    Starting Materials: The synthesis begins with 2-allylphenol and epichlorohydrin.

    Formation of Epoxide: The reaction between 2-allylphenol and epichlorohydrin in the presence of a base such as sodium hydroxide forms an epoxide intermediate.

    Nucleophilic Substitution: The epoxide intermediate is then reacted with piperazine under controlled conditions to yield the final product, this compound.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

1-(2-Allyl-phenoxy)-3-piperazin-1-yl-propan-2-ol can undergo various chemical reactions, including:

    Oxidation: The allyl group can be oxidized to form epoxides or other oxygenated derivatives.

    Reduction: The compound can be reduced to modify the functional groups, such as converting the allyl group to a propyl group.

    Substitution: The phenoxy and piperazine groups can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.

    Substitution: Nucleophiles like amines or thiols can be used under basic or acidic conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the allyl group can yield epoxides, while nucleophilic substitution can introduce various functional groups onto the phenoxy or piperazine rings.

Scientific Research Applications

1-(2-Allyl-phenoxy)-3-piperazin-1-yl-propan-2-ol has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.

    Biology: The compound can be used in studies of enzyme inhibition and receptor binding due to its structural similarity to biologically active molecules.

    Industry: It can be used in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 1-(2-Allyl-phenoxy)-3-piperazin-1-yl-propan-2-ol involves its interaction with molecular targets such as enzymes and receptors. The phenoxy and piperazine groups can bind to specific sites on proteins, modulating their activity. The allyl group may also participate in covalent bonding with target molecules, enhancing the compound’s efficacy.

Comparison with Similar Compounds

Similar Compounds

    1-(2-Allyl-phenoxy)-3-amino-propan-2-ol: This compound has a similar structure but with an amino group instead of a piperazine ring.

    1-(2-Allyl-phenoxy)-3-methylamino-propan-2-ol: Similar to the above compound but with a methylamino group.

Uniqueness

1-(2-Allyl-phenoxy)-3-piperazin-1-yl-propan-2-ol is unique due to the presence of the piperazine ring, which imparts distinct chemical and biological properties. The combination of the allyl, phenoxy, and piperazine groups makes it a versatile compound for various applications.

Properties

IUPAC Name

1-piperazin-1-yl-3-(2-prop-2-enylphenoxy)propan-2-ol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H24N2O2/c1-2-5-14-6-3-4-7-16(14)20-13-15(19)12-18-10-8-17-9-11-18/h2-4,6-7,15,17,19H,1,5,8-13H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XXEZXLBLUNQIJY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=CCC1=CC=CC=C1OCC(CN2CCNCC2)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H24N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

276.37 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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